molecular formula C27H35N3O6 B1682141 Valnivudine CAS No. 956483-02-6

Valnivudine

Cat. No. B1682141
M. Wt: 497.6 g/mol
InChI Key: FJRRWJMFUNGZBJ-RBVMOCNTSA-N
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Description

Valnivudine, also known as FV-100, is a potential fast-acting, once-daily therapy for herpes zoster (shingles) and for the reduction of shingles-associated pain and post-herpetic neuralgia (PHN). The small-molecule compound has been shown to more potently inhibit the replication of varicella zoster virus (VZV) substantially faster than other antivirals currently approved for the treatment of shingles, including aciclovir, famciclovir, and valaciclovir.

Scientific Research Applications

  • Anticonvulsant Drug for Treating Bipolar Disorder Valnivudine, recognized as an anticonvulsant, has demonstrated efficacy in promoting neurogenesis from embryonic rat cortical or striatal primordial stem cells. Notably, this drug's neurogenic effects surpass those obtained with neurotrophins like BDNF or NT-3, and are slightly more potent than those of lithium, another mood stabilizer. Valnivudine promotes neuronal differentiation in human fetal forebrain stem cell cultures, primarily enhancing the number of GABAergic neurons. These findings imply a significant role for valnivudine in treating bipolar disorder by boosting GABAergic neuron numbers and neurite outgrowth, contributing to its therapeutic effects (Laeng et al., 2004).

  • Application in Pediatric Neurotoxicity Treatment The use of valnivudine in pediatric cases, specifically for countering acute toxicity caused by valproic acid, has been examined. This study highlights the absence of allergic reactions or serious side effects associated with carnitine, used in treating acute ingestions of valproic acid. Carnitine has been found to increase survival rates in patients with valproic-acid-induced hepatotoxicity, particularly when administered intravenously at an early stage (Russell, 2007).

  • Investigation of Drug Interactions at the Blood-Brain Barrier Valnivudine has been used in research to study drug interactions at the blood-brain barrier. It serves as a probe substrate for ABCB1 in various experimental systems. The study demonstrated that the combination of valnivudine and PSC-833 (valspodar) is effective in assessing investigational drugs for interactions on ABCB1. This finding is crucial for understanding drug permeability and interactions at the blood-brain barrier (Sziráki et al., 2011).

  • Enhancement of GABA Transporters In an intriguing study, valnivudine was shown to increase the turnover rate of γ-aminobutyric acid (GABA) transporters. This enhancement did not alter the Na+ or Cl− dependence of the GABA-evoked currents. This suggests an allosteric mechanism through which valnivudine enhances the activity of GABA transporters, indicating its therapeutic potential in enhancing GABAergic transmission in the nervous system (Whitlow et al., 2003).

  • Therapeutic Effects on Anxiety-Like Behaviour In a controlled trial, valnivudine was found to have acute anxiolytic properties in healthy humans. This study used a computer-based approach/avoidance conflict game to measure anxiety-like behavior, indicating the potential of valnivudine in treating anxiety disorders. The research suggests the need for further clinical trials to explore valnivudine's efficacy in anxiolytic treatment (Bach et al., 2018).

Future Directions

Valnivudine hydrochloride (FV-100) and valomaciclovir stearate are in an advanced stage of development . This suggests that research is ongoing to further understand the potential of Valnivudine as an antiviral treatment.

properties

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRRWJMFUNGZBJ-RBVMOCNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241909
Record name FV-100 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valnivudine

CAS RN

956483-02-6
Record name FV-100 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FV-100 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALNIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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